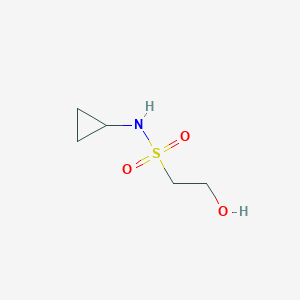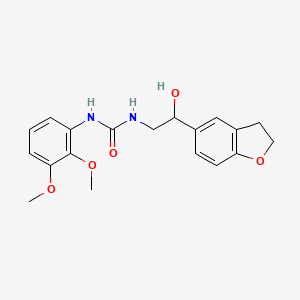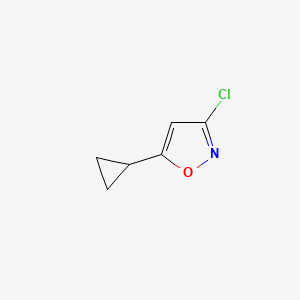![molecular formula C25H24ClN3 B2627288 9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride CAS No. 1607266-78-3](/img/structure/B2627288.png)
9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride” is a chemical compound with the CAS Number: 1607266-78-3 . It has a molecular weight of 401.94 . The IUPAC name for this compound is 1-(9-ethyl-9H-carbazol-3-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C25H23N3.ClH/c1-2-28-22-10-6-4-8-18(22)20-15-16(11-12-23(20)28)24-25-19(13-14-26-24)17-7-3-5-9-21(17)27-25;/h3-12,15,24,26-27H,2,13-14H2,1H3;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 401.93 . The molecular formula is C25H24ClN3 . Unfortunately, other physical and chemical properties such as boiling point and storage conditions are not provided in the search results .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
9-Ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride is a derivative of α-carboline alkaloids, known for their diverse biological activities. A comprehensive review by Li et al. (2022) highlights the significance of α-carboline natural products and their derivatives, which exhibit antitumor, antimicrobial, anti-Alzheimer’s, anti-atherosclerosis, and antioxidant activities. The review emphasizes the importance of these compounds in medicinal chemistry, detailing their synthesis, biological effects, and the main structure-activity relationships (SARs) that guide their development as therapeutic agents. Future challenges and directions for research into α-carboline alkaloids are also discussed, underscoring their potential in drug discovery and development (Li et al., 2022).
Antioxidant Activities
The synthesis and antioxidant activities of carbazole alkaloids, including the specific compound of interest, have been thoroughly evaluated. Hieda (2017) reviewed the antioxidant properties of various carbazole alkaloids and their related compounds, assessing their potential through several assays. The study revealed that oxygenated derivatives, particularly those with hydroxyl groups at strategic positions on the carbazole ring, display significant antioxidant activities. This suggests that modifications to the carbazole core can enhance its antioxidant potential, offering clues for the design of novel antioxidants (Hieda, 2017).
Catalytic Synthesis Techniques
Advancements in the synthesis of carbazoles from indoles have been made, offering diverse strategies for the production of carbazole derivatives. Aggarwal et al. (2019) reviewed recent methods (2015-2019) for synthesizing carbazoles, focusing on techniques that utilize indoles as substrates. The review covers a variety of methods including transition-metal catalyzed C-H functionalization and electrophilic iodocyclizations, which provide diversely substituted carbazoles. Some synthesized carbazoles demonstrate profound pharmacological activity, highlighting the importance of these synthetic strategies in the development of potential therapeutic agents (Aggarwal et al., 2019).
Environmental and Health Implications
The environmental epidemiology of essential tremor (ET) has been explored in relation to β-carboline alkaloids, including compounds similar to this compound. Louis (2008) and Louis & Zheng (2010) examined the role of environmental factors, including β-carboline alkaloids like harmane, in the etiology of ET. These studies highlight the potential neurotoxic effects of β-carboline alkaloids and their relevance to neurological diseases. They suggest that while genetic factors play a role in ET, environmental exposures to compounds like β-carboline alkaloids may also contribute to its development (Louis, 2008); (Louis & Zheng, 2010).
Propiedades
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3.ClH/c1-2-28-22-10-6-4-8-18(22)20-15-16(11-12-23(20)28)24-25-19(13-14-26-24)17-7-3-5-9-21(17)27-25;/h3-12,15,24,26-27H,2,13-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUCOKPHYIDYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3C4=C(CCN3)C5=CC=CC=C5N4)C6=CC=CC=C61.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

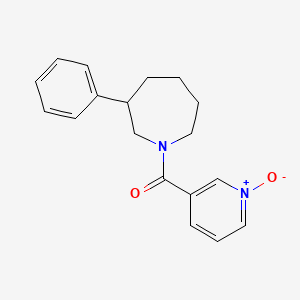

![5-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2627208.png)


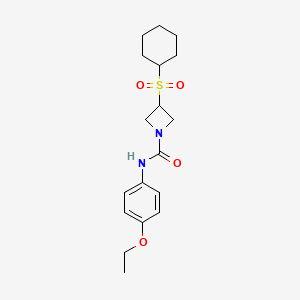

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2627220.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2627222.png)
